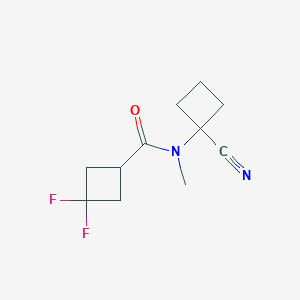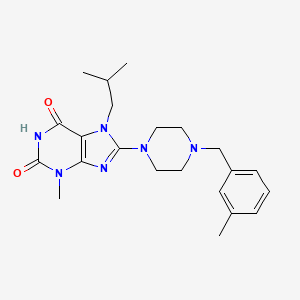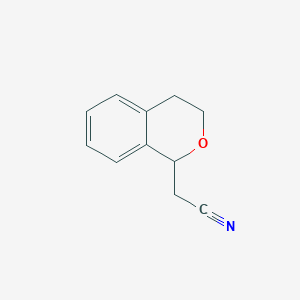
N-(1-cyanocyclobutyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide, commonly known as CB-13, is a synthetic cannabinoid compound that belongs to the cyclohexylphenol family. It has been identified as a potent agonist for the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. CB-13 has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
CB-13 acts as a potent agonist for the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. CB1 activation leads to the modulation of various physiological processes, including pain perception, appetite regulation, and mood regulation. CB-13 has been shown to bind to CB1 with high affinity and selectivity, leading to the activation of downstream signaling pathways, such as the G protein-coupled receptor system.
Biochemical and Physiological Effects
CB-13 has been shown to have several biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that CB-13 can modulate the activity of several enzymes and receptors, such as the fatty acid amide hydrolase and the transient receptor potential vanilloid 1 channel. In vivo studies have shown that CB-13 can induce analgesia, reduce inflammation, and alter feeding behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CB-13 has several advantages and limitations for lab experiments. Its high affinity and selectivity for CB1 make it a valuable tool for studying the role of CB1 in various physiological processes. However, its synthetic nature and potential toxicity limit its use in vivo and require careful consideration of the experimental conditions.
Direcciones Futuras
CB-13 has several potential future directions for scientific research. In medicinal chemistry, CB-13 derivatives with improved pharmacological properties could be developed for the treatment of various diseases. In pharmacology, CB-13 could be used to investigate the role of CB1 in the regulation of the immune system and the cardiovascular system. In neuroscience, CB-13 could be employed to study the effects of CB1 activation on learning and memory. Additionally, the development of CB-13-based biosensors could provide a valuable tool for the detection of CB1 ligands in biological samples.
Métodos De Síntesis
The synthesis of CB-13 involves several steps, starting with the reaction of 1-cyanocyclobutane with 3,3-difluorocyclobutanone in the presence of a base catalyst to form 1-cyanocyclobutyl-3,3-difluorocyclobutanol. This intermediate is then converted to the final product, CB-13, by reacting it with N-methyl isatoic anhydride in the presence of a Lewis acid catalyst. The yield of CB-13 can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
CB-13 has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, CB-13 has been evaluated as a potential drug candidate for the treatment of several diseases, including pain, inflammation, and cancer. In pharmacology, CB-13 has been used to study the mechanism of action of the cannabinoid receptor CB1 and its role in various physiological processes. In neuroscience, CB-13 has been employed to investigate the effects of CB1 activation on neuronal signaling and synaptic plasticity.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-15(10(7-14)3-2-4-10)9(16)8-5-11(12,13)6-8/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUMUBWJDIXJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC(C1)(F)F)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-benzyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2609050.png)
![Ethyl 5,5,7,7-tetramethyl-2-[(5-nitrofuran-2-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2609051.png)

![1-(benzenesulfonyl)-4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2609053.png)

![4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2609057.png)
![8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2609058.png)



![4-[(2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2609065.png)
![7-(4-fluorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2609066.png)
![4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2609069.png)